Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate typically involves the acetylation of 5,7-dihydroxy-3-(3-pyridyl)coumarin. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce alkyl or aryl groups into the coumarin structure .
Scientific Research Applications
Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors through hydrophobic interactions, hydrogen bonding, and pi-stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Warfarin: An anticoagulant derived from coumarin.
Esculin: A coumarin derivative used in the treatment of hemorrhoids.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate is unique due to the presence of both diacetate groups and a pyridyl moiety. These structural features enhance its chemical reactivity and potential biological activities compared to other coumarin derivatives .
Biological Activity
Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate is a synthetic derivative of coumarin known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- CAS Number : 67210-67-7
- Molecular Formula : C18H13NO6
- Molecular Weight : 339.3 g/mol
- IUPAC Name : (5-acetyloxy-2-oxo-3-pyridin-3-ylchromen-7-yl) acetate
The compound features a unique structure with both diacetate groups and a pyridyl moiety, enhancing its chemical reactivity and biological activities compared to other coumarin derivatives .
The biological activity of this compound is attributed to its interaction with various molecular targets. It can bind to enzymes and receptors through:
- Hydrophobic interactions
- Hydrogen bonding
- Pi-stacking
These interactions modulate the activity of target proteins, leading to various biological effects such as antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Anticancer Potential
Coumarins are recognized for their potential in cancer therapy. Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HepG2 (liver cancer) | 15.0 | Inhibits cell proliferation |
HeLa (cervical cancer) | 12.5 | Induces apoptosis |
MCF-7 (breast cancer) | 10.0 | Reduces tumor growth |
The compound has shown to induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
Case Studies
-
Study on Anticancer Activity :
A study evaluated the cytotoxicity of various coumarin derivatives against human invasive breast ductal carcinoma cells. The results indicated that compounds similar to this compound significantly inhibited cell proliferation without affecting normal fibroblast cells . -
Antimicrobial Efficacy :
In another study assessing antimicrobial properties, Coumarin derivatives were tested against gram-positive and gram-negative bacteria. The findings revealed that this specific coumarin derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Comparative Analysis with Similar Compounds
Coumarin derivatives share similar structural features but exhibit varying biological activities. Notable comparisons include:
Compound | Activity | Unique Features |
---|---|---|
Warfarin | Anticoagulant | Derived from coumarin; inhibits vitamin K epoxide reductase |
Esculin | Anti-inflammatory | Used in treating hemorrhoids |
This compound | Antimicrobial & anticancer | Unique pyridyl moiety enhances reactivity |
Properties
CAS No. |
67210-67-7 |
---|---|
Molecular Formula |
C18H13NO6 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
(5-acetyloxy-2-oxo-3-pyridin-3-ylchromen-7-yl) acetate |
InChI |
InChI=1S/C18H13NO6/c1-10(20)23-13-6-16(24-11(2)21)15-8-14(12-4-3-5-19-9-12)18(22)25-17(15)7-13/h3-9H,1-2H3 |
InChI Key |
WPVQLOGAARNABC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C(C(=O)O2)C3=CN=CC=C3)C(=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.